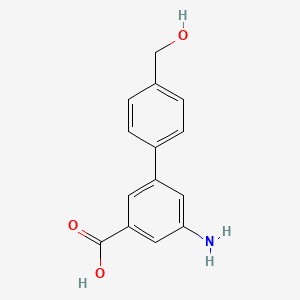

3-Amino-5-(4-hydroxymethylphenyl)benzoic acid

CAS No.: 1261902-61-7

Cat. No.: VC11748300

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261902-61-7 |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 3-amino-5-[4-(hydroxymethyl)phenyl]benzoic acid |

| Standard InChI | InChI=1S/C14H13NO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8,15H2,(H,17,18) |

| Standard InChI Key | UYMIHZHYIJRYHX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |

| Canonical SMILES | C1=CC(=CC=C1CO)C2=CC(=CC(=C2)N)C(=O)O |

Introduction

Structural and Functional Analysis

Core Molecular Architecture

The target molecule combines a benzoic acid backbone with two key substituents:

-

Amino group (-NH₂) at the 3-position, which enhances solubility and enables participation in condensation or coupling reactions.

-

4-Hydroxymethylphenyl group at the 5-position, introducing steric bulk and hydroxyl functionality for potential hydrogen bonding or further derivatization.

Comparative analysis with 3-amino-5-(methoxycarbonyl)benzoic acid (CAS 28179-47-7) reveals that substituent electronic effects significantly influence reactivity. For instance, the methoxycarbonyl group in the analogous compound acts as an electron-withdrawing group, stabilizing intermediates during reduction reactions . In contrast, the hydroxymethylphenyl group in the target compound may exhibit electron-donating characteristics, altering reaction kinetics and product stability.

Hypothetical Synthesis Pathways

Nitro Reduction and Functional Group Interconversion

A plausible route involves:

-

Nitro Intermediate Preparation: Introducing a nitro group at the 3-position of 5-(4-hydroxymethylphenyl)benzoic acid via electrophilic aromatic substitution.

-

Catalytic Hydrogenation: Reducing the nitro group to an amine using Pd/C or Pd(OH)₂ under hydrogen pressure, a method validated for 3-nitro-4-hydroxybenzoic acid and 3-(methoxycarbonyl)-5-nitrobenzoic acid . Typical conditions include 50–100 psi H₂ at 95–100°C, yielding amines with >90% purity .

Critical Parameters:

-

Temperature control to prevent decarboxylation of the benzoic acid moiety.

Hydroxymethyl Group Installation

The 4-hydroxymethylphenyl substituent could be introduced via:

-

Friedel-Crafts Acylation: Attaching a acetyl-protected hydroxymethyl group followed by hydrolysis.

-

Suzuki Coupling: Utilizing a boronic ester derivative of 4-hydroxymethylbenzene to couple with a halogenated benzoic acid precursor.

Physicochemical Properties (Extrapolated)

While direct data for 3-amino-5-(4-hydroxymethylphenyl)benzoic acid are absent, properties can be inferred from similar compounds:

Stability Considerations:

-

The hydroxymethyl group may undergo oxidation to a carboxylic acid under acidic conditions.

-

The amino group necessitates inert atmospheres during storage to prevent oxidation .

Challenges and Future Directions

-

Synthetic Optimization: Scaling up the hypothetical routes requires addressing:

-

Protection/deprotection strategies for the hydroxymethyl group.

-

Purification challenges due to polar byproducts.

-

-

Analytical Characterization: Advanced techniques (e.g., X-ray crystallography, HRMS) would be essential to confirm structure and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume